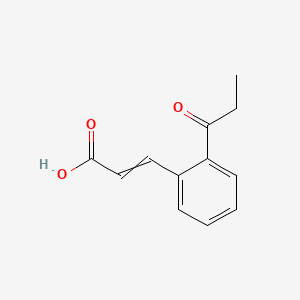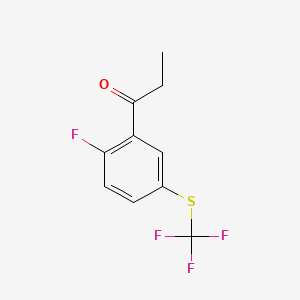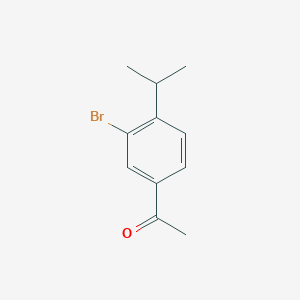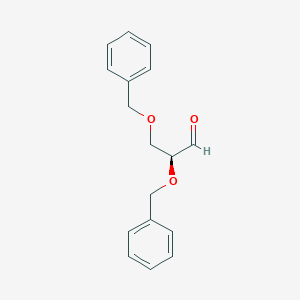
(S)-2,3-Bis(benzyloxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Bis(benzyloxy)propanal is an organic compound that features two benzyloxy groups attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Bis(benzyloxy)propanal typically involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to this compound. One method involves the use of O-benzyl-2,2,2-trichloroacetimidate and trifluoromethanesulfonic acid in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere . The reaction mixture is stirred for 48 to 60 hours at room temperature, followed by workup and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,3-Bis(benzyloxy)propanal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and aminocarbonylation reagents. The conditions often involve mild temperatures and inert atmospheres to preserve the stereochemistry and prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include complex heterocyclic structures and pharmacologically active molecules. These products are of interest in the development of new drugs and materials.
Applications De Recherche Scientifique
(S)-2,3-Bis(benzyloxy)propanal has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2,3-Bis(benzyloxy)propanal involves its role as a chiral building block in organic synthesis. The compound’s chiral center allows it to interact with other molecules in a stereospecific manner, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Benzyloxy)propanal: This compound is structurally similar but lacks the second benzyloxy group.
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound features an amino group instead of an aldehyde group.
3-(Benzyloxy)propanal: This compound has a single benzyloxy group attached to the propanal backbone.
Uniqueness
(S)-2,3-Bis(benzyloxy)propanal is unique due to its two benzyloxy groups, which provide additional sites for chemical modification and increase its versatility in organic synthesis. The presence of two benzyloxy groups also enhances the compound’s ability to form complex structures, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(2S)-2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2/t17-/m1/s1 |
Clé InChI |
MKESOGHEPAYRNF-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](C=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


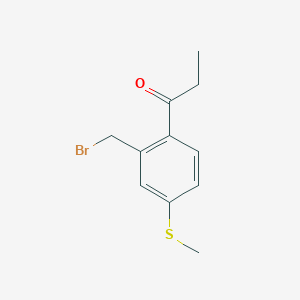


![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)




